B1574647 LS-008

LS-008

Cat. No.: B1574647
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LS-008 is a polyethylene glycol (PEG)-coated, single-core magnetite nanoparticle optimized for use as a blood pool tracer in magnetic particle imaging (MPI). Developed to address limitations of existing tracers, this compound exhibits exceptional colloidal stability, prolonged plasma half-life (105 ±10 minutes in mice), and high MPI signal fidelity . Its PEG coating (20 kDa molecular weight, 18.8% loading capacity) minimizes opsonization and non-specific protein binding, enabling extended vascular retention and applications in cardiovascular/cerebrovascular imaging and tumor quantification via the enhanced permeability and retention (EPR) effect .

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LS-008;  LS 008;  LS008; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar MPI Tracers

This compound vs. Ferucarbotran (Resovist)

Structural and Pharmacokinetic Differences
Parameter This compound Ferucarbotran (Resovist)
Coating PEG (20 kDa) Carboxydextran
Core Structure Single-core magnetite Multi-core magnetite
Plasma t1/2 105 ±10 min (mice) 13–15 min (mice)
Clearance Organs Spleen (long-term) Liver (immediate uptake)
MPI Signal High, stable over 3.5+ hours Rapid signal decay
Functional and Clinical Implications
  • Biodistribution : Ferucarbotran is rapidly cleared by liver Kupffer cells, making it suitable for hepatic imaging but ineffective for prolonged vascular studies. In contrast, this compound remains in circulation for hours, enabling dynamic angiography and tumor perfusion monitoring .
  • Organ Clearance Half-Lives :

    Tracer Liver t1/2 (days) Spleen t1/2 (days)
    This compound 6.5 18.2
    Ferucarbotran 5.6 4.0

    This compound’s spleen-centric clearance reduces liver interference, critical for imaging abdominal vasculature .

  • Imaging Performance: this compound produces higher spatial resolution and fewer temporal artifacts in MPI. It visualizes fine vascular structures (e.g., aorta, cranial veins) that Ferucarbotran cannot resolve .

This compound vs. Perimag

Key Contrasts
Parameter This compound Perimag
Coating PEG Dextran
Core Structure Single-core Multi-core
Iron Concentration 321 µg/mL (5.75 mmol/L) 266 µg/mL (4.75 mmol/L)
Primary Use Blood pool/intestinal tracer Blood pool tracer
Functional Differences
  • Multi-Contrast Imaging: this compound and Perimag generate distinct MPI signals, enabling simultaneous tracking in gastrointestinal bleeding models. This compound’s higher iron concentration improves signal-to-noise ratio in luminal imaging .
  • Stability : this compound’s PEG coating provides superior resistance to aggregation in biological media compared to Perimag’s dextran coating .

Advantages of this compound in Preclinical Research

Extended Circulation : this compound’s PEG coating reduces macrophage uptake, enabling longitudinal studies (e.g., tumor EPR monitoring) .

Quantitative Accuracy : MPI signal linearity allows precise iron quantification without blood sampling .

Versatility : Suitable for multi-contrast imaging (e.g., distinguishing vascular vs. intestinal compartments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.